1-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone -

1-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Catalog Number: EVT-3747864
CAS Number:
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide []

Compound Description: This compound features a 1,2,4-triazole ring substituted at the 3-position with a thioacetohydrazide moiety. It also includes a phenylethylidene group attached to the nitrogen of the hydrazide. This compound exhibited 1.5 times greater antioxidant activity compared to butylated hydroxytoluene in a ferric reducing antioxidant power assay. []

2. 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone []

Compound Description: This compound contains a 1,2,4-triazole ring, substituted at the 3-position with a thioethanone moiety. The structure also incorporates a cyclobutane ring bearing methyl and phenyl substituents. X-ray diffraction and DFT studies revealed a weak intermolecular C—O···π interaction and multiple D—H···A and D—H···π hydrogen bonds in its crystal structure. []

3. Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate []

Compound Description: This compound features a 1,2,4-triazole ring with an amino group at the 4-position, a pyridinyl group at the 5-position, and a thioacetate group at the 3-position. It demonstrated neuroprotective effects by preventing bradykinesia and modulating Parkinson's disease markers in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced mouse model. []

4. 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

Compound Description: This compound incorporates two 1,2,4-triazole rings, one of which is substituted with a pyridine-4-yl group at the 5-position and a thiomethoxy group at the 3-position. The other triazole ring is substituted with a 4-methoxyphenyl group and a (4-methylpiperazin-1-yl)methyl group. This compound, along with several Schiff base derivatives synthesized in the same study, exhibited antimicrobial activity against various bacterial and fungal strains. []

5. S-derivatives of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol []

Compound Description: These compounds are characterized by two 1,2,4-triazole rings connected by a thiomethylene bridge. One triazole ring bears a 4-alkyl substituent and a 3-thiol group, while the other has a 4-pyridinyl substituent at the 3-position. These compounds demonstrated anti-hypoxic activity in acute hypoxia models with hypertension, exceeding the efficacy of the reference drug Mexidol. []

6. N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a) []

Compound Description: This compound features a 1,2,4-triazole ring with an ethyl group at the 4-position, a naphthalen-1-ylmethyl group at the 5-position, and a thioacetamide group at the 3-position. Among a series of synthesized N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide derivatives, compound 5a exhibited the highest yield (91%). []

7. 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one []

Compound Description: This compound comprises two 1,2,4-triazole units linked by a thiomethylene bridge. One triazole ring possesses a 4-ethyl group and a 3-thiopropanone substituent, while the other has a 3-(pyridin-4-yl) group. It showed notable antimicrobial activity, particularly against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans strains. []

8. N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide []

Compound Description: This compound features a 1,2,4-triazole ring with a phenyl group at the 4-position, a (phenylamino)ethyl group at the 5-position, and a thioacetohydrazide moiety at the 3-position. It also includes a 2-oxoindolin-3-ylidene group attached to the terminal nitrogen of the hydrazide. In 3D cell cultures, this compound displayed significant cytotoxic activity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. []

9. N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide []

Compound Description: This compound, identified as JNJ-5207787, acts as a neuropeptide Y Y2 receptor (Y2) antagonist. It demonstrated 100-fold selectivity for the Y2 receptor over the Y1, Y4, and Y5 receptors. Additionally, it effectively inhibited PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding in both in vitro and ex vivo experiments. []

10. N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) []

Compound Description: This compound, designated as "Hit-1", emerges as a potential FGFR-1 inhibitor based on pharmacophore modeling and docking studies. It exhibits a good LibDock score and favorable ADMET properties, suggesting potential for further investigation as a therapeutic agent for cholangiocarcinoma. []

11. 4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4) []

Compound Description: Identified as "Hit-4", this compound emerges as a promising FGFR-1 inhibitor based on pharmacophore modeling and docking studies. It demonstrates favorable interactions with the FGFR-1 active site, a good LibDock score, and promising ADMET properties, suggesting its potential as a therapeutic agent for cholangiocarcinoma. []

12. 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone [, ]

Compound Description: This compound features a 1,2,4-triazole ring substituted with a phenyl group at the 4-position, a (4-methoxyphenyl)amino)ethyl group at the 5-position, and a thioethanone moiety at the 3-position. It exhibited significant cytotoxicity against the glioblastoma U-87 cell line in MTT assays. [, ]

13. Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3) []

Compound Description: This compound incorporates a 1,2,4-triazole ring with an amino group at the 4-position, a phenoxymethyl group at the 5-position, and a thioacetamide group at the 3-position. It also features a 4-methylthiazole-5-carboxylate moiety linked to the thioacetamide group. Compound 3 exhibited promising anticancer activity against the MCF-7 cell line, demonstrating selectivity over other cell lines and an IC50 value comparable to cisplatin. Moreover, it showed inhibitory activity against multiple MMPs, including MMP-1, MMP-8, and MMP-9. []

14. 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one []

Compound Description: This compound contains a 1,2,4-triazole-3-one ring substituted with a 4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl group at the 4-position and a 4-bromobenzyl group at the 5-position. This compound belongs to a series of 1,3,4-oxadiazole-triazole hybrids that demonstrated antimicrobial activity. []

Properties

Product Name

1-(2,5-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C19H20N4O3S/c1-4-23-18(13-7-9-20-10-8-13)21-22-19(23)27-12-16(24)15-11-14(25-2)5-6-17(15)26-3/h5-11H,4,12H2,1-3H3

InChI Key

CEDUNLOXWKQUTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.